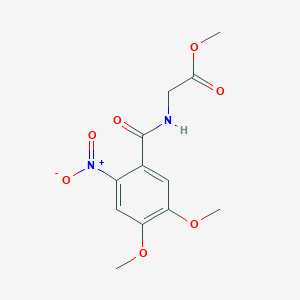
2-(5-methyl-2-furyl)-N-(5-methyl-2-pyridinyl)-4-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-methyl-2-furyl)-N-(5-methyl-2-pyridinyl)-4-quinolinecarboxamide, also known as GW3965, is a synthetic compound that belongs to a class of drugs known as liver X receptor (LXR) agonists. It was first synthesized in 2006 and has been extensively studied for its potential therapeutic uses in various diseases.
Scientific Research Applications
2-(5-methyl-2-furyl)-N-(5-methyl-2-pyridinyl)-4-quinolinecarboxamide has been extensively studied for its potential therapeutic uses in various diseases, including atherosclerosis, diabetes, and cancer. It has been shown to have anti-inflammatory, anti-atherosclerotic, and lipid-lowering effects. In addition, it has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
Mechanism of Action
2-(5-methyl-2-furyl)-N-(5-methyl-2-pyridinyl)-4-quinolinecarboxamide works by activating LXR, a nuclear receptor that regulates lipid metabolism and inflammation. It binds to LXR and induces the expression of genes that are involved in cholesterol efflux, fatty acid oxidation, and anti-inflammatory pathways. This leads to a decrease in cholesterol levels, a reduction in inflammation, and an improvement in insulin sensitivity.
Biochemical and Physiological Effects:
2-(5-methyl-2-furyl)-N-(5-methyl-2-pyridinyl)-4-quinolinecarboxamide has been shown to have a number of biochemical and physiological effects. It has been found to decrease plasma triglyceride and cholesterol levels, increase high-density lipoprotein (HDL) cholesterol levels, and decrease low-density lipoprotein (LDL) cholesterol levels. It has also been found to decrease inflammation and improve insulin sensitivity. In addition, it has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-(5-methyl-2-furyl)-N-(5-methyl-2-pyridinyl)-4-quinolinecarboxamide is that it is a highly selective LXR agonist, which means that it has a specific target and does not affect other receptors. This makes it a useful tool for studying the role of LXR in various diseases. However, one of the limitations of 2-(5-methyl-2-furyl)-N-(5-methyl-2-pyridinyl)-4-quinolinecarboxamide is that it is a synthetic compound and may not accurately mimic the effects of natural ligands. In addition, its effects may vary depending on the cell type and experimental conditions.
Future Directions
There are several future directions for research on 2-(5-methyl-2-furyl)-N-(5-methyl-2-pyridinyl)-4-quinolinecarboxamide. One area of interest is its potential therapeutic uses in atherosclerosis and other cardiovascular diseases. Another area of interest is its potential use in cancer therapy, either alone or in combination with other drugs. In addition, there is interest in developing more potent and selective LXR agonists that may have greater therapeutic potential. Overall, 2-(5-methyl-2-furyl)-N-(5-methyl-2-pyridinyl)-4-quinolinecarboxamide is a promising compound that has the potential to be used in the treatment of various diseases.
Synthesis Methods
The synthesis of 2-(5-methyl-2-furyl)-N-(5-methyl-2-pyridinyl)-4-quinolinecarboxamide involves a series of chemical reactions that start with the condensation of 2-acetyl-5-methylfuran and 2-aminopyridine to form 2-(5-methyl-2-furyl)-N-(5-methyl-2-pyridinyl)acetamide. This intermediate is then reacted with 4-chloro-3-nitrobenzoic acid to form the final product, 2-(5-methyl-2-furyl)-N-(5-methyl-2-pyridinyl)-4-quinolinecarboxamide. The synthesis process is complex and requires expertise in organic chemistry.
properties
IUPAC Name |
2-(5-methylfuran-2-yl)-N-(5-methylpyridin-2-yl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c1-13-7-10-20(22-12-13)24-21(25)16-11-18(19-9-8-14(2)26-19)23-17-6-4-3-5-15(16)17/h3-12H,1-2H3,(H,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSUWJHNGFNVBJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(O4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-methylfuran-2-yl)-N-(5-methylpyridin-2-yl)quinoline-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(5-bromo-2-furoyl)oxy]-2,5-pyrrolidinedione](/img/structure/B5740542.png)
![2,5-dimethyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5740551.png)

![5,8-dioxo-2,3,5,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-2-yl 2-chlorobenzoate](/img/structure/B5740571.png)
![5,5-dimethyl-2-[1-(1-pyrrolidinyl)ethylidene]-1,3-cyclohexanedione](/img/structure/B5740579.png)
![N-[3-(1-pyrrolidinyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5740581.png)
![5-(4-fluorophenyl)-3-[4-(methylthio)benzylidene]-2(3H)-furanone](/img/structure/B5740590.png)
![N-(2,4-dichlorophenyl)-N'-[(1-ethyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B5740605.png)
![N-(4-acetylphenyl)-9-(trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2-carboxamide](/img/structure/B5740606.png)


![3-methyl-N-{[(4-methylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5740626.png)
![N-(4-fluorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine](/img/structure/B5740633.png)
![1-(4-methylphenyl)-5-{[(4-methyl-1-piperazinyl)methylene]amino}-1H-pyrazole-4-carbonitrile](/img/structure/B5740636.png)